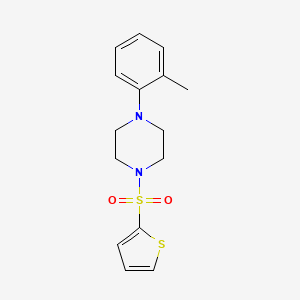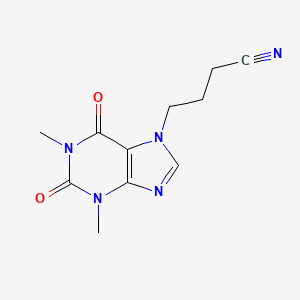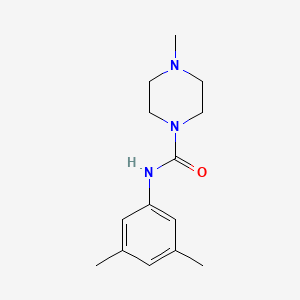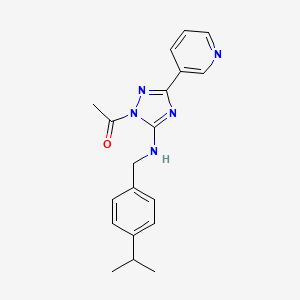
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2A receptors. By binding to these receptors, this compound can alter neurotransmitter release and modulate neuronal activity. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing serotonin levels, this compound has been found to affect dopamine, norepinephrine, and GABA levels in the brain. This compound has also been shown to cause vasoconstriction and increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of serotonin receptor agonists. However, this compound also has several limitations. It is a psychoactive drug, meaning that its effects may be difficult to control and may vary between individuals. Additionally, this compound has been found to have a high affinity for several other serotonin receptors, which may complicate its use in specific studies.
Orientations Futures
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs. Finally, this compound may be useful in studying the mechanisms of action of other psychoactive drugs, such as LSD and psilocybin.
Méthodes De Synthèse
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-thiophenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base. The resulting this compound can be purified using column chromatography.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic. In a study conducted on rats, this compound was found to increase serotonin levels in the brain, which is associated with improved mood and decreased anxiety. Additionally, this compound has been studied for its potential use in treating migraines and cluster headaches.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-13-5-2-3-6-14(13)16-8-10-17(11-9-16)21(18,19)15-7-4-12-20-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZMTWKSKLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)
